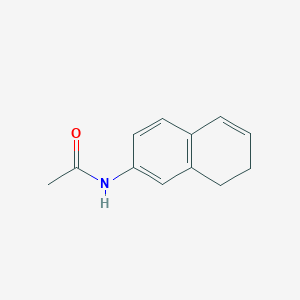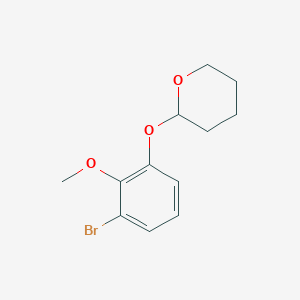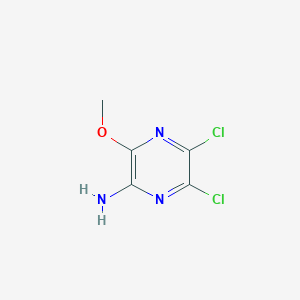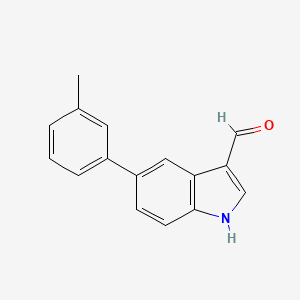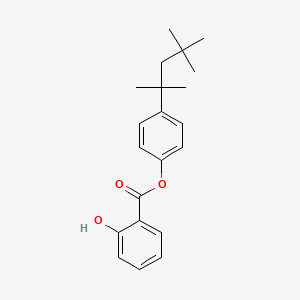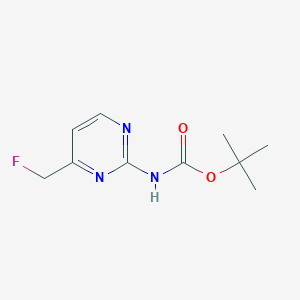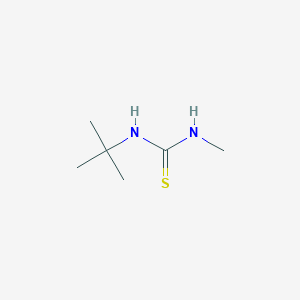
3-Azidopropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azidopropane-1-sulfonic acid is a chemical compound that is likely to have similar properties to its analogs such as 3-Aminopropane-1-sulfonic acid . It’s important to note that the azido group (-N3) in this compound could make it reactive and potentially useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon chain (propane) with an azide group attached to one end and a sulfonic acid group attached to the other. The azide group is a linear arrangement of three nitrogen atoms, and the sulfonic acid group consists of a sulfur atom bonded to a hydroxyl group and two oxygen atoms .Chemical Reactions Analysis
The azide group in this compound can participate in various reactions, such as cycloadditions . The sulfonic acid group can act as an acid, donating a proton .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, 3-Aminopropane-1-sulfonic acid is a crystalline powder . The sulfonic acid group makes the compound acidic and highly polar, which suggests it would be soluble in polar solvents like water .Mechanism of Action
Future Directions
The azide group in 3-Azidopropane-1-sulfonic acid could make it useful in the field of bioconjugation, where it could be used to attach various probes to biological molecules . Additionally, sulfonic acid-functionalized materials have shown promise in applications such as proton-exchange materials .
Properties
CAS No. |
773785-62-9 |
|---|---|
Molecular Formula |
C3H7N3O3S |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
3-azidopropane-1-sulfonic acid |
InChI |
InChI=1S/C3H7N3O3S/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
InChI Key |
DBRIOBHILRGDPP-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B8645510.png)

![3-Methylthieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8645518.png)
![(+/-)-Ethyl 4-cyclopentyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B8645537.png)
